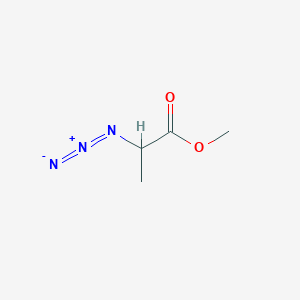

Methyl 2-azidopropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of seventeen novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones was designed and synthesized . Another study describes the separation and quantification of potential impurities in a single HPLC method, which are generated from raw materials to API synthesis .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 2-azidopropanoate are not detailed in the available literature, there are studies discussing the chemical reactions of related compounds. For example, a series of novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones was shown to potently inhibit a class-I isoform of HDACs (HDAC2) with IC50 values in the low micromolar range .Applications De Recherche Scientifique

1. Peptide Synthesis and Modification

Methyl 2-azidopropanoate plays a significant role in peptide synthesis. Tornøe et al. (2002) explored its use in the cycloaddition of azides to alkynes, a key step in synthesizing 1H-[1,2,3]-triazoles, which are vital in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering a mild and efficient route to diversely substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002).

2. Study of Radical-Mediated Degradation

In pharmaceutical research, methyl 2-azidopropanoate derivatives help in studying radical-mediated degradation. Wells-Knecht and Dunn (2019) used a related compound, 2,2'-azobis(2-methylpropanenitrile), to monitor the oxidative environment in drug degradation studies. These studies are essential for understanding the stability and shelf life of pharmaceutical compounds (Wells-Knecht & Dunn, 2019).

3. Synthesis of Nitro-Azidopropane

Wang et al. (1998) reported the synthesis of 2-Methyl-2-nitro-1-azidopropane, a derivative of methyl 2-azidopropanoate, through condensation, substitution, and azideation reactions. This synthesis pathway contributes to the development of compounds with potential applications in propellants and pharmaceuticals (Wang, Li, Chen, & Ou, 1998).

4. Photo-Control in Cancer Cell Growth

Imperatore et al. (2019) explored the use of methyl 2-azidopropanoate derivatives in cancer research. They focused on synthesizing diazocompounds as photo-activable microtubule inhibitors, showing how light irradiation can enhance the antiproliferative action of these compounds on cancer cells (Imperatore et al., 2019).

5. Antimalarial Activity Studies

D’hooghe et al. (2011) utilized a derivative of methyl 2-azidopropanoate in synthesizing compounds for antimalarial activity evaluation. This research highlights the compound's potential in developing new antimalarial drugs, a critical area in tropical medicine (D’hooghe et al., 2011).

6. Development of Energetic Additives for Propellants

In materials science, particularly in thedevelopment of propellants, methyl 2-azidopropanoate and its derivatives have significant applications. Ou et al. (1995) described the development of energetic azide binders and plasticizers for solid propellants in China, involving azides synthesized mainly from derivatives of methyl 2-azidopropanoate. These compounds contribute to the performance of solid propellants and plastic-bonded explosives, demonstrating the versatility of methyl 2-azidopropanoate in materials engineering (Ou, Chen, Yan, Jia, Li, & Dong, 1995).

Orientations Futures

While specific future directions for Methyl 2-azidopropanoate are not mentioned in the available literature, there are indications of future directions for related fields. For instance, natural gas purification using membrane technology has received great attention and is considered an attractive option for reducing environmental hazards . Additionally, active matter particles coupled to periodic substrates have been suggested as an area for future exploration .

Propriétés

IUPAC Name |

methyl 2-azidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-3(6-7-5)4(8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFZWHGRHVSIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602175 | |

| Record name | Methyl 2-azidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-azidopropanoate | |

CAS RN |

81629-61-0 | |

| Record name | Methyl 2-azidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

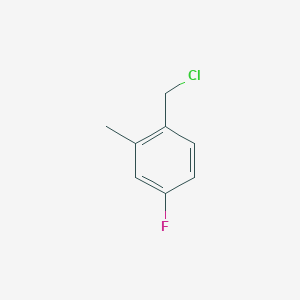

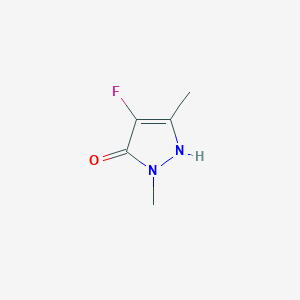

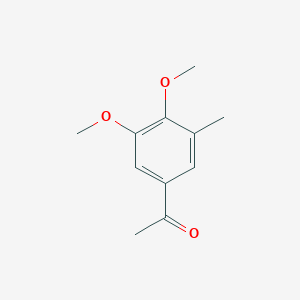

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)

![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)